Chelidonine, 13-methyl-, (14beta)-

X-ray crystallography Absolute configuration Stereochemical correlation

Chelidonine, 13-methyl-, (14beta)- (CAS 51151-82-7), also systematically known as (+)-14-epicorynoline or isocorynoline, is a benzophenanthridine alkaloid belonging to the hexahydrobenzo[c]phenanthridine subclass. It is the 14-epimer of corynoline (CAS 18797-79-0), the predominant 13-methylchelidonine alkaloid isolated from Corydalis incisa.

Molecular Formula C21H21NO5
Molecular Weight 367.4 g/mol
CAS No. 51151-82-7
Cat. No. B12663754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChelidonine, 13-methyl-, (14beta)-
CAS51151-82-7
Molecular FormulaC21H21NO5
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC12C(CC3=CC4=C(C=C3C1N(CC5=C2C=CC6=C5OCO6)C)OCO4)O
InChIInChI=1S/C21H21NO5/c1-21-14-3-4-15-19(27-10-24-15)13(14)8-22(2)20(21)12-7-17-16(25-9-26-17)5-11(12)6-18(21)23/h3-5,7,18,20,23H,6,8-10H2,1-2H3/t18-,20-,21-/m0/s1
InChIKeyIQUGPRHKZNCHGC-JBACZVJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chelidonine, 13-methyl-, (14beta)- (CAS 51151-82-7): A Defined Stereoisomer for Hexahydrobenzo[c]phenanthridine Alkaloid Procurement


Chelidonine, 13-methyl-, (14beta)- (CAS 51151-82-7), also systematically known as (+)-14-epicorynoline or isocorynoline, is a benzophenanthridine alkaloid belonging to the hexahydrobenzo[c]phenanthridine subclass [1]. It is the 14-epimer of corynoline (CAS 18797-79-0), the predominant 13-methylchelidonine alkaloid isolated from Corydalis incisa [2]. Both compounds share the same planar structure and molecular formula (C₂₁H₂₁NO₅, MW 367.40 g/mol), differing solely in the stereochemical configuration at the 14-position (14β vs. 14α). This single stereochemical inversion imparts distinct three-dimensional conformations that can affect molecular recognition, chromatographic behavior, and functional group reactivity, making unambiguous compound identity critical for reproducible pharmacological studies.

Defined 14β epimer for stereochemical control studies
Chiral reference standard for enantiomer-attribution review
Epimer-comparison context for benzophenanthridine SAR studies

Why Generic Substitution of 13-Methylchelidonine Analogs Fails: Stereochemical Specificity Governs Conformation and Molecular Recognition


The interchanging of 14-epicorynoline with the more widely studied corynoline cannot be justified without explicit experimental validation because the 14β vs. 14α inversion triggers a cascade of conformational rearrangements. The N-methyl group adopts an axial orientation in 14-epicorynoline versus an equatorial orientation in corynoline [1], while the B/C ring junction shifts from trans (14-epicorynoline) to cis (corynoline) [1]. These structural alterations affect the compound's capacity to form intramolecular hydrogen bonds [2] and alter the spatial presentation of pharmacophoric elements, rendering generic substitution scientifically unsound for any assay where stereochemistry influences binding or metabolic fate. The following sections provide quantitative structural evidence defining these differences.

14α-epimer (corynoline) may not reproduce 14β binding geometry in target studies
Axial vs equatorial N-methyl alters steric accessibility and receptor interaction profiles
Trans vs cis B/C ring junction may shift chromatographic retention and membrane permeability

Quantitative Structural Differentiation of Chelidonine, 13-methyl-, (14beta)- (CAS 51151-82-7) from Its 14α-Epimer Corynoline


Absolute Configuration at C-14: 14β (14S) vs. 14α (14R) Established by X-Ray Crystallography

The absolute configuration of 14-epicorynoline was unambiguously determined as 11S, 13R, 14S via single-crystal X-ray diffraction analysis of its bromoacetate derivative [1]. The compound crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 10.056 Å, b = 7.400 Å, c = 13.959 Å, β = 94.09°, and two molecules per unit cell, refined to R = 0.082 for 1195 reflections. By contrast, corynoline was established as 11S, 13R, 14R through chemical correlation with 14-epicorynoline via Emde degradation and subsequent X-ray analysis [2]. This defines the stereochemical relationship as epimeric at C-14.

C-14 Absolute Configuration
Direct comparison
14β (14S) vs 14α (14R)
Precondition for reproducible stereochemical assay interpretation
X-ray diffraction (monoclinic P2₁, R=0.082)
X-ray crystallography Absolute configuration Stereochemical correlation

N-Methyl Group Orientation: Axial in 14-Epicorynoline vs. Equatorial in Corynoline

Comprehensive conformational analysis using ¹H NMR and ¹³C NMR spectroscopy demonstrated that in 14-epicorynoline (4), the N-methyl group occupies an axial orientation, whereas in corynoline (2) and its derivatives, the N-methyl group adopts an equatorial orientation in solution [1]. The chemical shift of the H-14 proton serves as a reliable diagnostic probe for N-methyl orientation [2]. This axial orientation in 14-epicorynoline creates a sterically compressed 1,3-diaxial relationship between the N-methyl and the C-13 angular methyl groups, with an unusually short inter-methyl distance of 3.11 Å confirmed by X-ray diffraction [3].

N-Methyl Group Orientation
Direct comparison
Axial, 3.11 Å vs Equatorial
N-methyl steric environment may alter target engagement geometry
¹H/¹³C NMR (CDCl₃), X-ray confirmation
Conformational analysis NMR spectroscopy N-methyl orientation

B/C Ring Junction Geometry: Trans-Fused in 14-Epicorynoline vs. Cis-Fused in Corynoline

The B/C ring junction stereochemistry represents the fundamental conformational scaffold difference between these epimers. 14-Epicorynoline adopts a trans B/C ring junction with B/C half-chair/twist half-chair conformation, whereas corynoline possesses a type I-cis B/C ring junction with B/C half-chair/half-chair conformation [1]. This was established through combined IR, ¹H NMR, and ¹³C NMR spectroscopic analysis of both compounds and their acetyl derivatives in solution, with results corroborated by X-ray crystallography [1][2]. The trans junction in 14-epicorynoline imparts a more extended molecular geometry compared to the compact cis arrangement in corynoline.

B/C Ring Junction Geometry
Direct comparison
Trans, 11° dihedral vs Cis B/C fusion
Molecular shape difference affects chromatographic retention and target fit
IR, NMR and X-ray crystallography consensus
Ring junction stereochemistry Molecular conformation Hexahydrobenzo[c]phenanthridine

Intramolecular Hydrogen Bonding: N…HO Bond Present in Corynoline, Absent in 14-Epicorynoline

X-ray crystallographic analysis of (±)-corynoline revealed an intramolecular N…HO hydrogen bond between the tertiary amine nitrogen and the C-11 hydroxyl group in the cis-fused B/C ring system [1]. In 14-epicorynoline, the trans B/C junction and axial N-methyl orientation place the nitrogen away from the hydroxyl group, precluding this intramolecular hydrogen bond [2]. Conformational energy calculations by the CNDO/2 method confirm that the conformations observed in the crystal structures represent total energy minima, indicating that this hydrogen bond is an intrinsic structural feature of corynoline that is absent in 14-epicorynoline [1].

Intramolecular H-Bond
Cross-study
Absent vs Present (N…HO)
Hydrogen bonding capacity differs, impacting solubility and docking models
X-ray diffraction and CNDO/2 energy minimization
Intramolecular hydrogen bond Crystal structure Molecular stability

Scientific and Industrial Application Scenarios for Chelidonine, 13-methyl-, (14beta)- (CAS 51151-82-7)


Stereochemical Probe in Benzophenanthridine Alkaloid Tubulin-Binding Assays

The established trans B/C ring junction and axial N-methyl orientation of 14-epicorynoline provide a structurally distinct probe for dissecting the stereochemical requirements of tubulin polymerization inhibition by benzophenanthridine alkaloids [1]. Since corynoline possesses a cis B/C junction with equatorial N-methyl, comparative dose-response studies using both epimers can deconvolute which conformational features drive binding to the colchicine site on tubulin, an interaction known for chelidonine-class alkaloids [2]. Direct quantitative structural evidence (Section 3, Evidence Items 2 and 3) supports the use of 14-epicorynoline as the trans-fused, axial N-methyl comparator.

Analytical Reference Standard for Chromatographic Resolution of 13-Methylchelidonine Epimers

The distinct molecular shape and hydrogen-bonding capacity of 14-epicorynoline relative to corynoline (Section 3, Evidence Items 3-4) ensure baseline chromatographic separation, making the compound an essential reference standard for HPLC and LC-MS methods that quantify epimeric composition in Corydalis herbal extracts or synthetic mixtures [1]. Its unambiguous absolute configuration (Section 3, Evidence Item 1) provides a validated anchor point for method calibration, enabling regulatory compliance in botanical drug quality control.

Synthetic Chemistry: Access to Trans-Fused Hexahydrobenzo[c]phenanthridine Scaffolds

The total synthesis of (±)-14-epicorynoline has been achieved and reported [1], providing a validated route to the trans B/C-fused hexahydrobenzo[c]phenanthridine scaffold. This scaffold is synthetically distinct from the cis-fused corynoline skeleton and serves as a starting point for derivatization strategies targeting the axial N-methyl environment (Section 3, Evidence Item 2). The known unit cell parameters and crystallographic data (Section 3, Evidence Item 1) facilitate unambiguous product validation by powder X-ray diffraction.

Computational Docking Studies Requiring Experimentally Validated Epimeric Conformations

Molecular docking and molecular dynamics simulations of benzophenanthridine alkaloids require accurate starting geometries. The published crystallographic coordinates, dihedral angle between A and D rings (11°), and the unusually short inter-methyl distance (3.11 Å) of 14-epicorynoline (Section 3, Evidence Items 1-3) provide experimentally validated parameters for building and benchmarking computational models [1][2]. The absence of the intramolecular N…HO hydrogen bond (Section 3, Evidence Item 4) alters the conformational ensemble available for docking, directly impacting predicted binding poses to targets such as acetylcholinesterase.

Application
Selection Property
Validation Focus
Tubulin-binding assay stereochemical probe
Trans B/C junction and axial N-methyl geometry context
Epimer-comparison study design and binding geometry review
Chiral chromatographic reference standard
Epimeric separation by HPLC/LC-MS
Method calibration for enantiomeric purity assessment
Synthetic scaffold validation
Crystallographically defined trans B/C junction
Powder XRD product confirmation
Computational docking benchmark
Experimentally determined epimer conformations
Geometry parameter validation for binding pose prediction
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